PE154 acts as an inhibitor of acetylcholinesterase (AChE) []. While the exact mechanism by which PE154 binds to Aβ plaques remains unclear, research suggests that AChE itself acts as a ligand for Aβ, contributing to plaque formation []. Therefore, PE154's ability to bind and label these plaques likely stems from its interaction with AChE within these structures [].
In Vivo Labeling of Aβ Plaques: PE154 has been successfully used to label Aβ plaques in vivo in triple-transgenic (TTG) mice, an animal model for AD []. This labeling allows for the visualization and study of plaque development and distribution within the brain [].
Nanoparticle Delivery: Research demonstrates PE154's compatibility with nanoparticle delivery systems []. Studies have successfully delivered PE154 to the brain using carboxylated polyglycidylmethacrylate nanoparticles and biodegradable core-shell polystyrene/polybutylcyanoacrylate nanoparticles []. This delivery method holds promise for targeted drug delivery in AD treatment.
Specificity for Aβ: PE154 exhibits specificity for Aβ plaques and does not target other neuropathological features such as phospho-tau or reactive astrocytes []. This selective binding is crucial for accurate plaque imaging and analysis.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2